Benzoic acid, 3,3'-methylenebis[6-[(2-nitrobenzoyl)amino]-
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Overview
Description
Benzoic acid, 3,3’-methylenebis[6-[(2-nitrobenzoyl)amino]-] is a complex organic compound characterized by its aromatic structure and multiple functional groups. This compound contains 66 bonds, including 46 non-hydrogen bonds, 32 multiple bonds, 10 rotatable bonds, 8 double bonds, 24 aromatic bonds, 4 six-membered rings, 2 carboxylic acids (aromatic), 2 secondary amides (aromatic), 2 nitro groups (aromatic), and 2 hydroxyl groups .
Preparation Methods
The synthesis of benzoic acid, 3,3’-methylenebis[6-[(2-nitrobenzoyl)amino]-] involves several steps. One common method includes the reaction of benzoic acid derivatives with methylene bis compounds under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Benzoic acid, 3,3’-methylenebis[6-[(2-nitrobenzoyl)amino]-] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids and other oxidized products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in different derivatives.
Scientific Research Applications
Benzoic acid, 3,3’-methylenebis[6-[(2-nitrobenzoyl)amino]-] has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studies have shown its effects on microbial communities and plant growth, particularly in tobacco.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 3,3’-methylenebis[6-[(2-nitrobenzoyl)amino]-] involves its interaction with various molecular targets. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. For example, it has been shown to affect photosynthesis and secondary metabolism in plants, as well as microbial community structure .
Comparison with Similar Compounds
Benzoic acid, 3,3’-methylenebis[6-[(2-nitrobenzoyl)amino]-] can be compared with similar compounds such as:
3,3’-Methylenebis(6-aminobenzoic acid): This compound has similar structural features but lacks the nitro groups, leading to different chemical properties and reactivity.
3,3’-Methylenebis{6-[(3-nitrobenzoyl)amino]benzoic acid}: This compound has a similar structure but with different positions of the nitro groups, affecting its reactivity and applications.
Benzoic acid, 3,3’-methylenebis[6-[(2-nitrobenzoyl)amino]-] stands out due to its unique combination of functional groups and its diverse range of applications in scientific research and industry.
Biological Activity
Benzoic acid derivatives are a significant class of compounds in medicinal chemistry, exhibiting various biological activities. The compound benzoic acid, 3,3'-methylenebis[6-[(2-nitrobenzoyl)amino]- (CAS No. 351891-58-2) is of particular interest due to its potential therapeutic applications. This article explores its biological activity, focusing on antibacterial properties and mechanisms of action.
- Molecular Formula : C29H20N4O10
- Molecular Weight : 584.5 g/mol
- LogP : 5.3 (indicating moderate lipophilicity)
- Hydrogen Bond Donors/Acceptors : 4/10
Antibacterial Properties
Recent studies have highlighted the antibacterial efficacy of benzoic acid derivatives against various bacterial strains. The compound has been evaluated for its Minimum Inhibitory Concentration (MIC) against Gram-positive and Gram-negative bacteria.
Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
---|---|---|---|
Staphylococcus aureus | 12.5 | Ciprofloxacin | 2 |
Escherichia coli | 25 | Isoniazid | 0.25 |
These results indicate that benzoic acid, 3,3'-methylenebis[6-[(2-nitrobenzoyl)amino]- exhibits promising antibacterial activity, particularly against Staphylococcus aureus, a common pathogen associated with skin infections and other clinical conditions .
The mechanism by which benzoic acid derivatives exert their antibacterial effects often involves interference with bacterial cell wall synthesis or protein synthesis. Specifically, the nitro group in the structure may play a crucial role in the activation of reactive nitrogen species that damage bacterial DNA and proteins .
Study on Antimicrobial Efficacy
A study conducted by researchers at a prominent university investigated the antimicrobial properties of various benzoic acid derivatives, including the compound . The findings revealed that:
- The compound demonstrated significant inhibition against both Staphylococcus aureus and Escherichia coli.
- The structure-activity relationship suggested that modifications to the nitrobenzoyl moiety could enhance antibacterial potency.
Clinical Relevance
Another research effort focused on the clinical implications of using such compounds as alternatives to traditional antibiotics due to rising antibiotic resistance. The ability of benzoic acid derivatives to combat resistant strains was emphasized, making them candidates for further development in antibiotic therapies .
Properties
CAS No. |
144334-82-7 |
---|---|
Molecular Formula |
C29H20N4O10 |
Molecular Weight |
584.5 g/mol |
IUPAC Name |
5-[[3-carboxy-4-[(2-nitrobenzoyl)amino]phenyl]methyl]-2-[(2-nitrobenzoyl)amino]benzoic acid |
InChI |
InChI=1S/C29H20N4O10/c34-26(18-5-1-3-7-24(18)32(40)41)30-22-11-9-16(14-20(22)28(36)37)13-17-10-12-23(21(15-17)29(38)39)31-27(35)19-6-2-4-8-25(19)33(42)43/h1-12,14-15H,13H2,(H,30,34)(H,31,35)(H,36,37)(H,38,39) |
InChI Key |
MEUQDIYTPKRQMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)CC3=CC(=C(C=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-])C(=O)O)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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